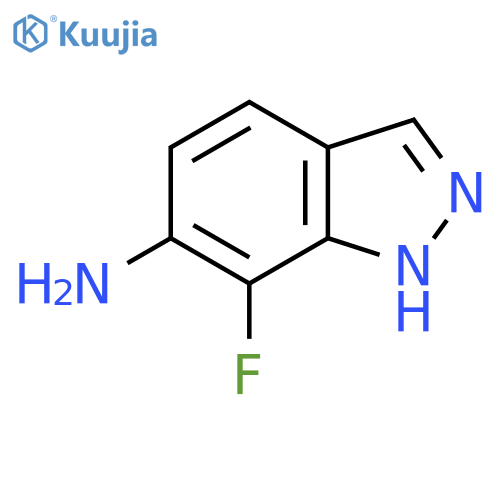

Cas no 1892745-85-5 (7-fluoro-1H-indazol-6-amine)

7-fluoro-1H-indazol-6-amine 化学的及び物理的性質

名前と識別子

-

- 7-fluoro-1H-indazol-6-amine

- D79615

- SY293626

- 7-fluoro-2H-indazol-6-amine

- 1892745-85-5

- MFCD30803938

- 6-Amino-7-fluoroindazole

- SCHEMBL23884574

- BS-43255

-

- MDL: MFCD30803938

- インチ: 1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)

- InChIKey: LSPCUNZCCWBZSC-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC2C=NNC=21)N

計算された属性

- せいみつぶんしりょう: 151.05457537 g/mol

- どういたいしつりょう: 151.05457537 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7

- 疎水性パラメータ計算基準値(XlogP): 1

- ぶんしりょう: 151.14

7-fluoro-1H-indazol-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D782489-100mg |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 100mg |

$240 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3737-500MG |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 500MG |

¥ 3,432.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3737-1G |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 1g |

¥ 5,148.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3737-10G |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 10g |

¥ 25,740.00 | 2023-04-14 | |

| 1PlusChem | 1P01FWJL-100mg |

7-Fluoro-1H-indazol-6-amine |

1892745-85-5 | 95% | 100mg |

$198.00 | 2024-06-17 | |

| A2B Chem LLC | AY20833-250mg |

7-Fluoro-1H-indazol-6-amine |

1892745-85-5 | 95% | 250mg |

$342.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3737-500mg |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 500mg |

¥3429.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3737-1g |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 1g |

¥5144.0 | 2024-04-23 | |

| eNovation Chemicals LLC | D782489-1g |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 1g |

$965 | 2025-02-21 | |

| eNovation Chemicals LLC | D782489-100mg |

7-fluoro-1H-indazol-6-amine |

1892745-85-5 | 97% | 100mg |

$240 | 2025-02-21 |

7-fluoro-1H-indazol-6-amine 関連文献

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

7-fluoro-1H-indazol-6-amineに関する追加情報

Recent Advances in the Study of 7-Fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) and Its Applications in Chemical Biology and Medicine

The compound 7-fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential roles in drug development. Recent studies have highlighted its utility as a key intermediate in the synthesis of novel kinase inhibitors and its promising activity in various disease models.

In a study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 7-fluoro-1H-indazol-6-amine, emphasizing its role as a building block for small-molecule inhibitors targeting protein kinases. The study demonstrated that the fluorine substitution at the 7-position enhances the compound's binding affinity to specific kinase domains, making it a valuable scaffold for the development of selective inhibitors. Furthermore, the amine group at the 6-position was found to facilitate interactions with key residues in the ATP-binding pocket, thereby improving inhibitory potency.

Another significant advancement was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where 7-fluoro-1H-indazol-6-amine was incorporated into a series of compounds designed to target aberrant signaling pathways in cancer. The results indicated that derivatives of this compound exhibited potent antiproliferative effects against several cancer cell lines, including those resistant to conventional therapies. Mechanistic studies revealed that these derivatives selectively inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in tumor growth and survival.

Beyond oncology, 7-fluoro-1H-indazol-6-amine has also shown promise in the treatment of inflammatory and autoimmune diseases. A study in the European Journal of Medicinal Chemistry described the synthesis of novel indazole-based compounds, including 7-fluoro-1H-indazol-6-amine derivatives, which demonstrated significant anti-inflammatory activity in vitro and in vivo. These compounds were found to modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, suggesting their potential as next-generation anti-inflammatory agents.

In conclusion, the growing body of research on 7-fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) underscores its versatility and therapeutic potential across multiple disease areas. Its unique chemical properties and ability to serve as a scaffold for targeted drug design make it a compound of considerable interest in the pharmaceutical industry. Future studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical applications.

1892745-85-5 (7-fluoro-1H-indazol-6-amine) 関連製品

- 1514356-70-7(2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)

- 2229208-39-1(2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)

- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)

- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)

- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)

- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)

- 162848-16-0(4-(1H-1,2,4-Triazol-1-yl)benzoic Acid)

- 2228471-42-7(4-hydroxy-1-(2-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)

- 2229151-75-9(2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine)

- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)